molecular formula C8H4ClF3N4O2 B1410573 3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823182-95-1

3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1410573
CAS No.: 1823182-95-1
M. Wt: 280.59 g/mol
InChI Key: XDWICYIBGAJXCF-UHFFFAOYSA-N
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Description

“3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the pyrimidinone core: This can be synthesized through condensation reactions involving urea or its derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the pyrimidinone core.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group in the oxadiazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group may yield various substituted oxadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of such compounds.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and advanced materials due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar reactivity and applications.

    Trifluoromethylpyrimidinones: Compounds with the trifluoromethyl group and pyrimidinone core are often explored for their enhanced biological activity.

Uniqueness

The uniqueness of “3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(5-chloro-1,2,4-oxadiazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O2/c9-7-14-5(15-18-7)2-16-3-13-4(1-6(16)17)8(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWICYIBGAJXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)CC2=NOC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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